molecular formula C22H22N4O4 B1303743 2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid CAS No. 445416-61-5

2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid

Cat. No. B1303743
CAS RN: 445416-61-5
M. Wt: 406.4 g/mol
InChI Key: IXOTYZBGMPXQDA-UHFFFAOYSA-N
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Description

“2,2’-(2,2’-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid” is a complex organic compound . It is characterized by the presence of two benzimidazole groups linked by a butane-1,4-diyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The general procedure involves the use of catalytic Cu(II) and base for the homocoupling of terminal alkynes . The reaction mixture is stirred at 60°C in air for 10 hours . After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered . The filtrate is then removed under reduced pressure to get the crude product, which is further purified by silica gel chromatography .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy . For instance, 1H NMR and 13C NMR spectra of unsymmetric 1,3-diynes have been recorded . The crystal structure of related compounds has also been studied .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the preparation of unsymmetric 1,3-diynes involves the reaction of phenylacetylene and p-methoxyphenylacetylene in the presence of CuCl2 and Et3N .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the spectral data of unsymmetric 1,3-diynes have been recorded .

Scientific Research Applications

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs derived from benzimidazole derivatives, including 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid, have been synthesized to explore their structural diversities and potential applications. For instance, a study by Li et al. (2010) synthesized seven coordination polymers using structurally related ligands. Among these, a compound with the ligand 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]imidazole-2,1-diyl))bis(methylene)dibenzoic acid (H2L5) was particularly noted for its unique structure and potential for further investigation in gas storage, separation, and catalysis due to its porous nature (Li, Lan, Ma, Ma, & Su, 2010).

Catalytic Applications

Research has also focused on the catalytic applications of compounds containing the benzimidazole moiety. Sharifi et al. (2019) investigated two imidazole-based dicationic ionic liquids in the synthesis of various compounds, demonstrating their efficiency as catalysts in promoting reactions under mild and eco-friendly conditions. This study highlights the potential of benzimidazole derivatives in catalysis, which could lead to more sustainable chemical processes (Sharifi, Daneshvar, Langarudi, & Shirini, 2019).

Supramolecular Chemistry

In supramolecular chemistry, benzimidazole derivatives are key components in the formation of complex structures with unique properties. For example, research by Xue (2010) on a supramolecular compound constructed from flexible 1,1'-(1,4-Butanediyl)bis(imidazole) and 1,2,4,5-benzenetetracarboxylic acid revealed intricate hydrogen bonding patterns and 3D networks. Such studies demonstrate the role of benzimidazole derivatives in developing new materials with potential applications in molecular recognition, sensing, and self-assembly processes (Xue, 2010).

Mechanism of Action

The mechanism of action of similar compounds has been studied . For instance, each CoII atom in a related compound is four-coordinated by two N atoms from two 2,2’-(butane-1,4-diyl)-1H-benzimidazole ligands and two O atoms from two acetate ions .

Safety and Hazards

The safety and hazards associated with similar compounds are typically provided in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[2-[4-[1-(carboxymethyl)benzimidazol-2-yl]butyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-21(28)13-25-17-9-3-1-7-15(17)23-19(25)11-5-6-12-20-24-16-8-2-4-10-18(16)26(20)14-22(29)30/h1-4,7-10H,5-6,11-14H2,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOTYZBGMPXQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)CCCCC3=NC4=CC=CC=C4N3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378259
Record name 2,2'-(2,2'-(butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid

CAS RN

445416-61-5
Record name 2,2'-(2,2'-(butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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